molecular formula C11H8BrF2NO2 B1414407 Ethyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate CAS No. 1804385-86-1

Ethyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate

Cat. No. B1414407
M. Wt: 304.09 g/mol
InChI Key: YTBMFHPJAIKOSM-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate, also known as OHO-17, is a chemical compound that belongs to the family of benzoates1. It is a colorless, odorless, and solid substance with a molecular weight of 315.12 g/mol1. OHO-17 has been extensively studied for its potential applications in various fields, including pharmaceuticals1.



Synthesis Analysis

Unfortunately, the specific synthesis process for Ethyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate is not readily available from the search results. However, it is mentioned that this compound is widely used in scientific research, particularly in the study of organic synthesis and medicinal chemistry2.



Molecular Structure Analysis

The molecular structure of Ethyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate is not explicitly provided in the search results. However, it is known that this compound belongs to the family of benzoates1, which are derived from benzoic acid and have the core structure of a benzene ring.



Chemical Reactions Analysis

The specific chemical reactions involving Ethyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate are not detailed in the search results. However, it is known that this compound is used in scientific research, particularly in the study of organic synthesis2, which suggests that it may participate in a variety of chemical reactions.



Physical And Chemical Properties Analysis

Ethyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate is a colorless, odorless, and solid substance with a molecular weight of 315.12 g/mol1. Further physical and chemical properties are not provided in the search results.


Safety And Hazards

The safety and hazards associated with Ethyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate are not explicitly mentioned in the search results. As with any chemical compound, appropriate safety measures should be taken when handling and storing this substance.


Future Directions

The future directions for the use of Ethyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate are not explicitly stated in the search results. However, given its use in scientific research, particularly in the study of organic synthesis and medicinal chemistry2, it is likely that further research and development will continue in these areas.


Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult with a subject matter expert.


properties

IUPAC Name

ethyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)9-6(10(13)14)3-4-8(12)7(9)5-15/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBMFHPJAIKOSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1C#N)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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